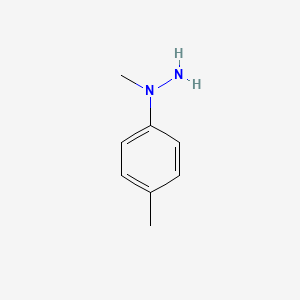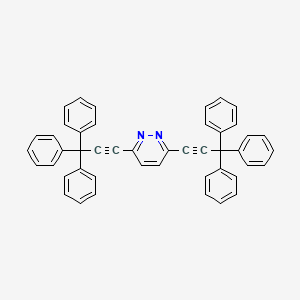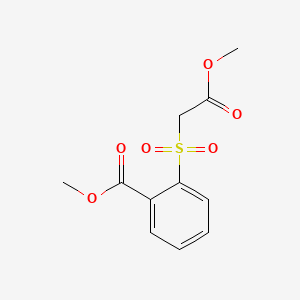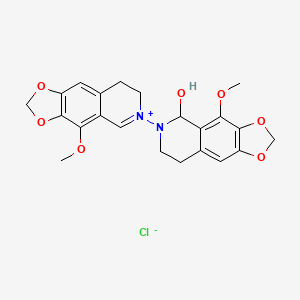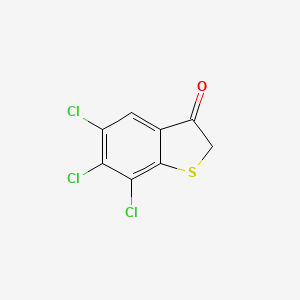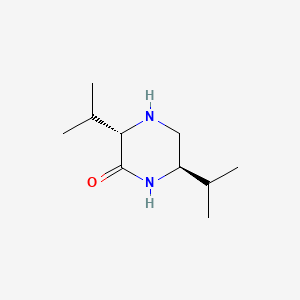
(3S,6R)-3,6-Bis(1-methylethyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,6R)-3,6-Bis(1-methylethyl) is a chiral organic compound characterized by the presence of two isopropyl groups attached to a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3,6-Bis(1-methylethyl) typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a diene or an enone, using a chiral rhodium or ruthenium catalyst. The reaction is usually carried out under mild conditions, with hydrogen gas as the reducing agent.
Industrial Production Methods
In an industrial setting, the production of (3S,6R)-3,6-Bis(1-methylethyl) may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of chiral ligands and catalysts is crucial to maintain the desired stereochemistry. Additionally, purification steps such as crystallization or chromatography are employed to isolate the pure enantiomer.
化学反応の分析
Types of Reactions
(3S,6R)-3,6-Bis(1-methylethyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different hydrocarbons or alcohols.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
(3S,6R)-3,6-Bis(1-methylethyl) has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for understanding biological pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
作用機序
The mechanism by which (3S,6R)-3,6-Bis(1-methylethyl) exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity for molecular targets.
類似化合物との比較
Similar Compounds
(3S,6R)-3,6-Bis(1-methylethyl)-2,5-diketopiperazine: A related compound with similar stereochemistry but different functional groups.
(3R,6S)-3,6-Bis(1-methylethyl): The enantiomer of (3S,6R)-3,6-Bis(1-methylethyl), which may have different biological activities and properties.
(3S,6R)-3,6-Bis(1-methylethyl)-4-hydroxy-2-pyrone: A compound with a similar backbone but additional functional groups.
Uniqueness
(3S,6R)-3,6-Bis(1-methylethyl) is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of two isopropyl groups also distinguishes it from other similar compounds, providing unique steric and electronic properties.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
(3S,6R)-3,6-di(propan-2-yl)piperazin-2-one |
InChI |
InChI=1S/C10H20N2O/c1-6(2)8-5-11-9(7(3)4)10(13)12-8/h6-9,11H,5H2,1-4H3,(H,12,13)/t8-,9-/m0/s1 |
InChIキー |
AVSBPSCOEIECKF-IUCAKERBSA-N |
異性体SMILES |
CC(C)[C@@H]1CN[C@H](C(=O)N1)C(C)C |
正規SMILES |
CC(C)C1CNC(C(=O)N1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


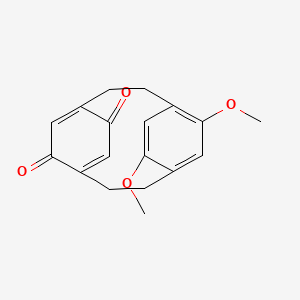
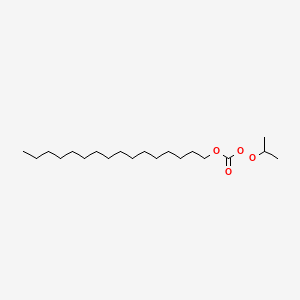
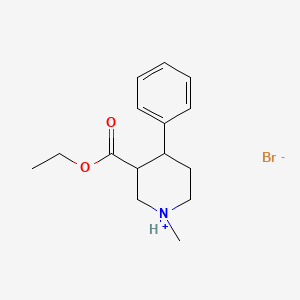



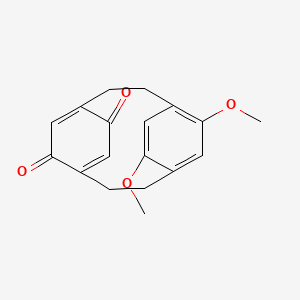
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
